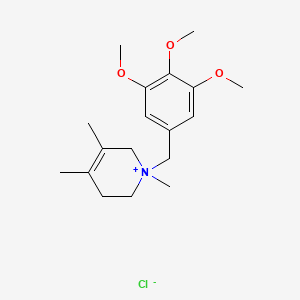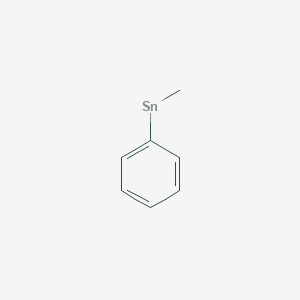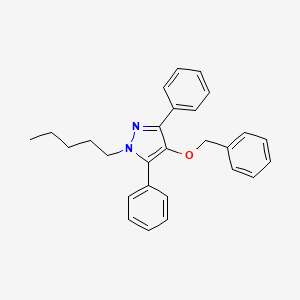
Dihexyl(methyl)(4-methylphenoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexyl(methyl)(4-methylphenoxy)silane is an organosilicon compound with the molecular formula C20H36OSi. This compound is characterized by the presence of a silicon atom bonded to two hexyl groups, one methyl group, and a 4-methylphenoxy group. Organosilicon compounds like this compound are known for their versatility and are widely used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihexyl(methyl)(4-methylphenoxy)silane typically involves the reaction of hexylmagnesium bromide with methyl(4-methylphenoxy)chlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using a continuous flow reactor. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dihexyl(methyl)(4-methylphenoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with different functional groups replacing the phenoxy group.
Scientific Research Applications
Dihexyl(methyl)(4-methylphenoxy)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used to modify surfaces for biological assays.
Industry: this compound is used in the production of silicone-based materials, which are widely used in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Dihexyl(methyl)(4-methylphenoxy)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The phenoxy group also contributes to the compound’s reactivity by providing a site for nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Diphenylsilane: Contains two phenyl groups instead of hexyl groups.
Trimethylsilane: Contains three methyl groups instead of hexyl and phenoxy groups.
Hexylsilane: Contains only hexyl groups without the phenoxy group.
Uniqueness
Dihexyl(methyl)(4-methylphenoxy)silane is unique due to the combination of hexyl, methyl, and phenoxy groups attached to the silicon atom. This unique structure imparts specific chemical properties that make it suitable for various applications, particularly in the synthesis of complex organosilicon compounds and surface modification processes.
Properties
CAS No. |
59280-44-3 |
|---|---|
Molecular Formula |
C20H36OSi |
Molecular Weight |
320.6 g/mol |
IUPAC Name |
dihexyl-methyl-(4-methylphenoxy)silane |
InChI |
InChI=1S/C20H36OSi/c1-5-7-9-11-17-22(4,18-12-10-8-6-2)21-20-15-13-19(3)14-16-20/h13-16H,5-12,17-18H2,1-4H3 |
InChI Key |
RWNMIHMTYQAHGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](C)(CCCCCC)OC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14610962.png)


![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)


![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)
![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)

![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)
